

A Comparative Benchmarking Guide to the Reactivity of 1-Ethyl-2-methylquinolinium Iodide

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Compound of Interest

Compound Name: 1-Ethyl-2-methylquinolinium iodide

Cat. No.: B1585537

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In the landscape of heterocyclic chemistry, quinolinium salts are pivotal intermediates, particularly in the synthesis of cyanine and styryl dyes which are fundamental to various applications, including biomedical imaging and photosensitization.^[1] The reactivity of the activated methyl group in 2-methylquinolinium salts is a critical parameter dictating their utility. This guide provides a comprehensive benchmark of the reactivity of **1-Ethyl-2-methylquinolinium iodide**, a widely used precursor, against a series of its N-alkyl analogues.

This analysis is grounded in both experimental protocols for kinetic analysis and theoretical insights from computational chemistry, offering a holistic view of the structure-reactivity relationship. We will explore the subtle yet significant influence of the N-substituent on the electrophilicity of the quinolinium ring and the subsequent reactivity of the 2-methyl group.

The Chemical Context: Activating the 2-Methyl Group

The quaternization of the quinoline nitrogen atom by an alkyl group, such as in **1-Ethyl-2-methylquinolinium iodide**, is the crucial first step in activating the adjacent 2-methyl group. This process transforms the otherwise unreactive methyl group into a potent nucleophile upon deprotonation by a base. The resulting methylene base is a key intermediate in condensation reactions, most notably with aldehydes, to form styryl dyes.

The reactivity of this system is governed by the electrophilicity of the quinolinium ring, which is directly influenced by the electronic and steric nature of the N-substituent. A more electron-withdrawing N-substituent will increase the acidity of the 2-methyl protons, facilitating the formation of the reactive methylene base and thus accelerating the rate of condensation.

Benchmarking Reactivity: A Standardized Approach

To objectively compare the reactivity of **1-Ethyl-2-methylquinolinium iodide** and its analogues, a standardized kinetic experiment is essential. The condensation reaction with p-dimethylaminobenzaldehyde to form a styryl dye is an ideal model system. The product of this reaction is intensely colored, allowing for the reaction progress to be conveniently monitored using UV-Vis spectroscopy.

Comparative Compounds

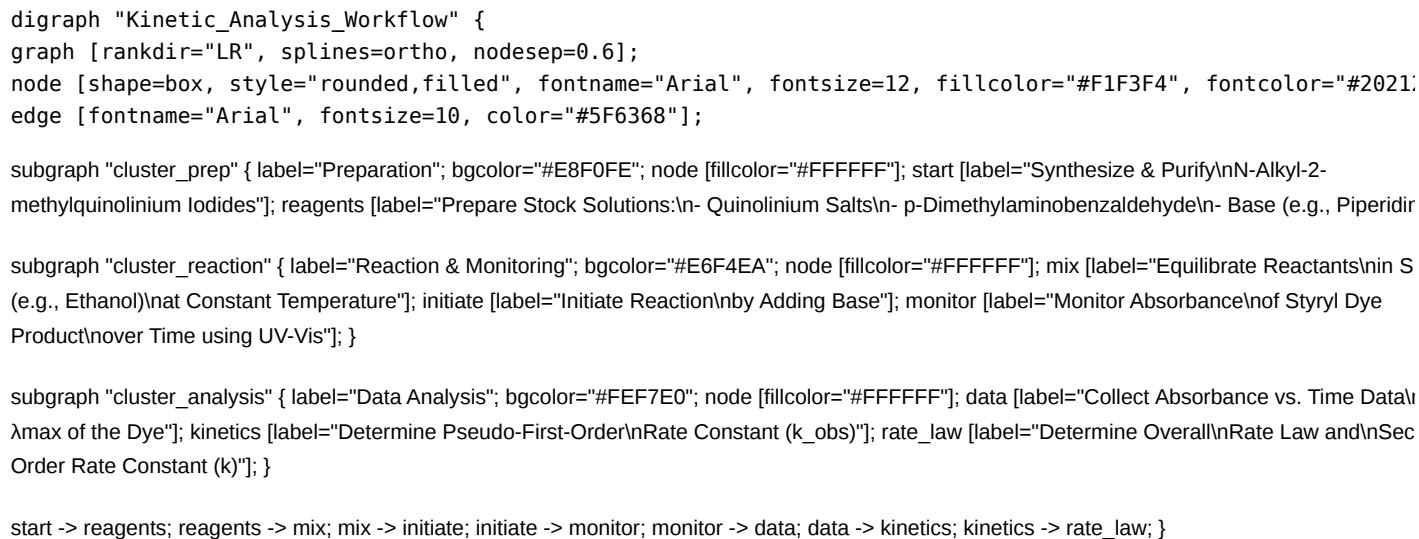
For a comprehensive comparison, the following N-alkyl-2-methylquinolinium iodides are proposed:

- 1-Methyl-2-methylquinolinium iodide: The simplest analogue, providing a baseline for electronic effects.
- **1-Ethyl-2-methylquinolinium iodide** (The Subject): A commonly used and commercially available derivative.
- 1-Propyl-2-methylquinolinium iodide: To investigate the effect of a slightly larger alkyl chain.
- 1-Benzyl-2-methylquinolinium iodide: To assess the influence of a bulky and electronically different substituent.

Experimental Workflow for Kinetic Analysis

The following workflow outlines a robust method for determining the reaction kinetics for each of the selected quinolinium salts.

dot



Workflow for Kinetic Analysis of Quinolinium Salt Reactivity.

Detailed Experimental Protocol

Materials:

- 1-Methyl-2-methylquinolinium iodide
- **1-Ethyl-2-methylquinolinium iodide**
- 1-Propyl-2-methylquinolinium iodide
- 1-Benzyl-2-methylquinolinium iodide
- p-Dimethylaminobenzaldehyde
- Piperidine
- Absolute Ethanol (spectroscopic grade)
- UV-Vis Spectrophotometer with a thermostatted cuvette holder
- Quartz cuvettes (1 cm path length)

Procedure:

- Synthesis of Quinolinium Salts:
 - Synthesize each N-alkyl-2-methylquinolinium iodide by reacting 2-methylquinoline with the corresponding alkyl iodide (methyl iodide, ethyl iodide, propyl iodide, or benzyl iodide) in a suitable solvent like acetonitrile or under neat conditions. The reaction is a classic Menshutkin reaction.
 - Purify the products by recrystallization to ensure high purity for kinetic studies.
- Preparation of Stock Solutions:
 - Prepare 0.01 M stock solutions of each quinolinium salt in absolute ethanol.
 - Prepare a 0.01 M stock solution of p-dimethylaminobenzaldehyde in absolute ethanol.
 - Prepare a 0.1 M stock solution of piperidine in absolute ethanol.

- Kinetic Measurement:
 - In a quartz cuvette, mix 1.0 mL of the quinolinium salt stock solution and 1.0 mL of the p-dimethylaminobenzaldehyde stock solution.
 - Add 0.9 mL of absolute ethanol and place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer at a constant temperature (25 °C).
 - Allow the solution to equilibrate for 5 minutes.
 - To initiate the reaction, add 0.1 mL of the piperidine stock solution, quickly mix by inverting the cuvette, and immediately start recording the absorbance at the λ_{max} of the resulting styryl dye (determined by a preliminary scan) at fixed time intervals for a duration sufficient to observe a significant change in absorbance.
- Data Analysis:
 - Plot absorbance versus time.
 - Assuming the concentration of the base remains constant, the reaction can be treated as pseudo-first-order with respect to the quinolinium salt.
 - Plot $\ln(A_{\infty} - A_t)$ versus time, where A_{∞} is the absorbance at the completion of the reaction and A_t is the absorbance at time t . The slope of the line will be $-k_{\text{obs}}$.
 - The second-order rate constant (k) can be determined from k_{obs} by dividing by the concentration of the base.

Expected Reactivity Trends and Comparative Data

The reactivity of the N-alkyl-2-methylquinolinium iodides in the condensation reaction is expected to be influenced by both electronic and steric effects of the N-substituent.

Compound	N-Substituent	Expected Electronic Effect	Expected Steric Effect	Predicted Relative Reactivity
1-Methyl-2-methylquinolinium iodide	Methyl	Inductive electron-donating	Minimal	High
1-Ethyl-2-methylquinolinium iodide	Ethyl	Slightly more inductive donating	Small	Benchmark
1-Propyl-2-methylquinolinium iodide	Propyl	Inductive donating	Moderate	Lower
1-Benzyl-2-methylquinolinium iodide	Benzyl	Inductive withdrawing (due to sp ² carbon) but can also have steric hindrance	Significant	Variable, potentially lower due to sterics

Note: The benzyl group's effect is complex; while the phenyl ring is electron-withdrawing, its bulkiness can sterically hinder the approach of the reactants.

Theoretical Insights from Computational Chemistry

To provide a deeper, mechanistic understanding of the observed reactivity trends, quantum chemical calculations can be employed. Density Function Theory (DFT) is a powerful tool for this purpose.

Key Computational Descriptors

- LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinolinium cation is a key indicator of its electrophilicity. A lower L energy suggests a greater propensity to accept electrons, indicating a more reactive electrophile.
- Hirshfeld Charges: The partial positive charge on the hydrogen atoms of the 2-methyl group can be calculated. A higher positive charge indicates greater acidity and easier deprotonation to form the reactive methylene base.

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Computational Workflow for Reactivity Analysis.

Predicted Computational Trends

It is anticipated that the LUMO energy will decrease with more electron-withdrawing N-substituents, and the partial positive charges on the 2-methyl protons will increase accordingly. This would provide a theoretical basis for the experimentally observed reactivity trends.

Conclusion and Outlook

This guide provides a comprehensive framework for benchmarking the reactivity of **1-Ethyl-2-methylquinolinium iodide**. By combining a standardized experimental protocol for kinetic analysis with theoretical insights from computational chemistry, a robust and in-depth comparison can be achieved.

The N-substituent on the quinolinium ring plays a crucial role in modulating the reactivity of the 2-methyl group. While inductive effects are significant, hindrance can also be a determining factor, especially with bulkier substituents like the benzyl group.

The methodologies outlined herein are not only applicable to the specific compounds discussed but can also be extended to a wider range of quinolinium salts and other heterocyclic systems. This approach will enable researchers to make more informed decisions in the selection of precursors for the synthesis of functional dyes and other valuable organic molecules.

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References

- 1. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00100A [pubs.rsc.org]
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